molecular formula C7H8N2O3 B2903023 6-Amino-5-methoxypicolinic acid CAS No. 2089378-10-7

6-Amino-5-methoxypicolinic acid

Cat. No.: B2903023
CAS No.: 2089378-10-7
M. Wt: 168.152
InChI Key: WCLMXVJCDKOZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-methoxypicolinic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of picolinic acid, featuring an amino group at the 6th position and a methoxy group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methoxypicolinic acid typically involves the functionalization of picolinic acid derivatives. One common method is the nitration of 5-methoxypicolinic acid followed by reduction to introduce the amino group at the 6th position. The reaction conditions often include the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and catalysts is also emphasized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-methoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of 5-methoxy-6-carboxypicolinic acid.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-5-methoxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    6-Methoxypicolinic acid: Lacks the amino group, making it less reactive in certain substitution reactions.

    5-Aminopicolinic acid: Lacks the methoxy group, affecting its solubility and reactivity.

    6-Aminonicotinic acid: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

Uniqueness: 6-Amino-5-methoxypicolinic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-amino-5-methoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLMXVJCDKOZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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